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An In-depth Technical Guide to TRV045: A Novel S1P1 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract
TRV045 is a novel, orally available, selective sphingosine-1-phosphate subtype 1 (S1P1)

receptor modulator currently under investigation for the treatment of neuropathic pain and

epilepsy.[1][2][3][4][5] Developed by Trevena, Inc., this new molecular entity has demonstrated

promising preclinical and Phase 1 clinical data, suggesting a unique mechanism of action that

differentiates it from other S1P receptor modulators.[6] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, mechanism of

action, and a summary of the key experimental findings for TRV045.

Chemical Structure and Physicochemical Properties
TRV045 is a small molecule designed for high selectivity to the S1P1 receptor.[3] Its chemical

properties are summarized below.

Property Value Source

Molecular Formula C₁₈H₂₂N₂O₃ [7]

Molecular Weight 338.36 g/mol [7]

CAS Number 2223591-38-0 [7]
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Chemical Structure:

TRV045 Chemical Structure

(Image credit: MedChemExpress. A visual representation of the chemical structure of TRV045.)

Mechanism of Action and Signaling Pathway
TRV045 is a selective agonist of the sphingosine-1-phosphate subtype 1 (S1P1) receptor.[7]

S1P receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in

the central nervous system (CNS) by modulating neurotransmission and membrane excitability.

[3][4] The S1P1 receptor is expressed on various cell types in the CNS, including neurons and

astrocytes.[8]

Upon binding of TRV045, the S1P1 receptor primarily couples to the Gαi subunit of the

heterotrimeric G protein. This interaction initiates a downstream signaling cascade that is

central to the therapeutic effects of TRV045. A key aspect of TRV045's mechanism is its ability

to provide sustained S1P1R agonism without causing receptor desensitization or a reduction in

receptor protein levels, a common issue with other S1P modulators like fingolimod.

The signaling pathway initiated by TRV045 at the S1P1 receptor involves several key steps

that ultimately modulate neuronal activity and neuroinflammation.
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TRV045's Proposed S1P1 Receptor Signaling Pathway.

Preclinical and Clinical Data
TRV045 has undergone several preclinical and clinical studies to evaluate its efficacy, safety,

and mechanism of action.

Preclinical Studies
Preclinical studies have been conducted in various animal models of neuropathic pain and

epilepsy.

Key Findings:

Neuropathic Pain: In models of diabetic peripheral neuropathy and chemotherapy-induced

peripheral neuropathy, TRV045 reversed thermal hyperalgesia.[3][4][5] In a mouse model of

chemotherapy-induced peripheral neuropathy, orally administered TRV045 (at 3 mg/kg and

10 mg/kg) produced a statistically significant, dose-related reduction in mechanical and cold

stimulus-evoked nociception.

Epilepsy: In the intravenous Pentylenetetrazol (ivPTZ) seizure threshold test in mice, a

30mg/kg dose of TRV045 significantly increased the time to the first myoclonic twitch (31.6

seconds for TRV045 vs. 26.0 seconds for vehicle; p=0.02) and increased the time to

generalized clonus (33.9 seconds for TRV045 vs. 28.7 seconds for vehicle; p=0.056). Dose-

dependent seizure protection was also observed in the maximal electroshock (MES) model

in rats.

Differentiated Mechanism: Unlike the S1P modulator fingolimod, which led to an approximate

30% reduction in S1P1R protein in the spinal cord and functional desensitization after

repeated administration, TRV045 did not cause S1P1R protein reduction or functional

desensitization. This suggests that TRV045's therapeutic effects are mediated through

sustained agonism.

Anti-Inflammatory Effects: A nonclinical study on primary astrocytes derived from mouse

brains showed that TRV045 has a potential anti-inflammatory effect, suggesting a possible

disease-modifying role.[3]

Summary of Preclinical Efficacy Data:
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Model Species Doses Key Outcome

Diabetic Peripheral

Neuropathy
Rodent Not specified

Reversal of thermal

hyperalgesia

Chemotherapy-

Induced Peripheral

Neuropathy

Mouse 1, 3, 10 mg/kg (oral)

Dose-dependent

reduction in

mechanical and cold

allodynia

ivPTZ Seizure

Threshold
Mouse 30 mg/kg

Significant delay in

onset of myoclonic

twitches and

generalized clonus

Maximal Electroshock

(MES)
Rat Not specified

Dose-dependent

seizure protection

Clinical Studies
TRV045 has completed a 3-part Phase 1 study in healthy volunteers and two proof-of-concept

(POC) studies.[3]

Phase 1 Study:

This randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and

pharmacokinetics of TRV045 in healthy volunteers. The study included single ascending doses

(up to 200mg) and an assessment of food effect.[3]

Proof-of-Concept (POC) Studies:

Capsaicin-Induced Neuropathic Pain Model: This study demonstrated a statistically

significant, dose-dependent analgesic effect of TRV045.[9]

Transcranial Magnetic Stimulation (TMS) Study: This study provided statistically significant

evidence of CNS activity of TRV045, as measured by EEG power spectral analysis.[10]

Safety and Tolerability:
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Across the clinical studies, TRV045 was generally well-tolerated.

Adverse Events Frequency/Details

Most Common Headache, somnolence, dizziness, and fatigue

Serious Adverse Events None reported

Events of Special Interest
No lymphopenia, cardiac, pulmonary, or

ophthalmologic adverse events reported

Experimental Protocols
Detailed experimental protocols for the studies cited are proprietary to Trevena and their

collaborators. However, based on public disclosures, the following provides an overview of the

methodologies used.

Experimental Workflow for Preclinical Neuropathic Pain
and Epilepsy Models

Neuropathic Pain Model Workflow Epilepsy Model Workflow

Induce Neuropathy
(e.g., Chemotherapy, Capsaicin)

Administer TRV045 or Vehicle

Assess Pain Thresholds
(e.g., von Frey filaments, Hargreaves test)

Administer TRV045 or Vehicle

Induce Seizures
(e.g., PTZ, MES)

Measure Seizure Threshold and Severity
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Generalized workflows for preclinical pain and epilepsy models.
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S1P1R Functional Desensitization Assay: This was measured by S1P1R-stimulated

[³⁵S]GTPγS binding in membrane homogenates of spinal cord prepared from drug-treated

mice.

S1P1R Protein Expression: This was measured by Western immunoblotting.

Capsaicin-Induced Neuropathic Pain Model: This is a validated model of neuropathic pain

where topical capsaicin is applied to induce mechanical allodynia, which is then assessed

using von Frey hair filaments.

Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test: This is a standard preclinical

model to assess the anticonvulsant properties of a compound by measuring the latency to

seizure onset after PTZ infusion.

Maximal Electroshock (MES) Model: This model is used to identify compounds that prevent

seizure spread.

Transcranial Magnetic Stimulation (TMS) with EEG/EMG: This non-invasive technique is

used to assess cortical excitability and CNS target engagement in human subjects.

Conclusion
TRV045 is a promising, selective S1P1 receptor modulator with a differentiated mechanism of

action that may offer a new therapeutic option for neuropathic pain and epilepsy. Its ability to

provide sustained S1P1 receptor agonism without causing receptor desensitization or

downregulation, combined with a favorable safety profile that avoids common side effects of

other S1P modulators like lymphopenia, makes it a compelling candidate for further

development. The data gathered from preclinical and early clinical studies provide a strong

rationale for continued investigation into the therapeutic potential of TRV045 in CNS disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15572528?utm_src=pdf-body
https://www.benchchem.com/product/b15572528?utm_src=pdf-body
https://www.benchchem.com/product/b15572528?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

2. researchgate.net [researchgate.net]

3. sec.gov [sec.gov]

4. TRV045 :: Trevena, Inc. (TRVN) [trevena.com]

5. biospace.com [biospace.com]

6. TRV 045 - AdisInsight [adisinsight.springer.com]

7. medchemexpress.com [medchemexpress.com]

8. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current
Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

9. S1P Receptor Mechanisms in Neuropathic Pain - Laura Sim-Selley [grantome.com]

10. TRV-045 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

To cite this document: BenchChem. [chemical structure and properties of TRV045].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572528#chemical-structure-and-properties-of-
trv045]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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